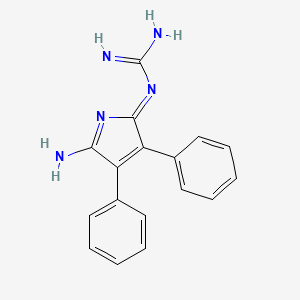
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine typically involves the acylation of α-arylaminonitriles with arylacetic acid chlorides, followed by intramolecular cyclization in the presence of potassium hydroxide . This method allows for the formation of the pyrrole ring with the desired substitutions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones: These compounds share a similar pyrrole ring structure but differ in their substitution patterns.
Pyrazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and have diverse biological activities.
Uniqueness
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine is a compound that belongs to a class of guanidine derivatives known for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrole ring substituted with phenyl groups and an amino group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that guanidine-containing compounds exhibit significant antimicrobial properties. In a study examining various guanidine derivatives, it was found that the terminal guanidine group is essential for antibacterial activity against Staphylococcus aureus and other pathogens . However, specific studies on this compound have shown limited antimicrobial efficacy in vitro against common bacterial strains such as Escherichia coli and Klebsiella pneumoniae .
Anti-inflammatory Properties
Guanidine derivatives are also noted for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines. For instance, compounds with similar structural motifs have demonstrated the ability to down-regulate inflammatory markers in various cell lines . Although direct studies on this compound are scarce, the presence of the guanidine moiety suggests potential anti-inflammatory activity.
Case Studies
- Antimicrobial Efficacy : In one study, various guanidine derivatives were synthesized and tested against a panel of microorganisms. The results showed that while some derivatives exhibited strong antibacterial activity, this compound did not demonstrate significant antimicrobial effects compared to its analogs .
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of guanidine derivatives in murine models. Compounds similar to this compound were effective in reducing inflammation markers such as TNF-alpha and IL-6 .
- Anticancer Activity : A recent investigation into the cytotoxic effects of guanidine derivatives revealed that modifications in the phenyl groups significantly enhanced their activity against specific cancer cell lines. These findings suggest that further exploration of this compound could yield valuable insights into its anticancer potential .
Summary Table of Biological Activities
Properties
Molecular Formula |
C17H15N5 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(1Z)-1-(5-amino-3,4-diphenylpyrrol-2-ylidene)guanidine |
InChI |
InChI=1S/C17H15N5/c18-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)16(21-15)22-17(19)20/h1-10H,(H5,18,19,20,21,22) |
InChI Key |
IAHXPURXDXCQFS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(/C(=N/C(=N)N)/N=C2N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N)N)N=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















